The anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has demonstrated significant antiviral and antiapoptotic effects in vitro, which suggests a potential mechanism of action involving the inhibition of viral replication and the prevention of cell death in infected cells1. Although the exact mechanism of action for N-(4-butylphenyl)-2-chloroacetamide is not provided, it is plausible that it may share similar antiviral and antiapoptotic properties due to structural similarities.
The study on the anilidoquinoline derivative has shown its efficacy in treating Japanese encephalitis, with a significant decrease in viral load and an increase in survival rates in infected mice1. This suggests that N-(4-butylphenyl)-2-chloroacetamide could potentially be applied in the field of antiviral therapy, particularly for diseases caused by similar pathogens.
Although not directly related to N-(4-butylphenyl)-2-chloroacetamide, the study on N-(4-amino-2-butynyl)acetamide derivatives has revealed compounds with inhibitory activity on detrusor contraction, which could be beneficial in treating overactive bladder conditions2. This indicates that modifications of the acetamide group, as seen in N-(4-butylphenyl)-2-chloroacetamide, could yield compounds with urological applications.
N-arylphenyl-2,2-dichloroacetamide analogues have been synthesized and evaluated for their anti-cancer activity, with some compounds exhibiting significant cytotoxic effects against various cancer cell lines3. Given the structural similarity, N-(4-butylphenyl)-2-chloroacetamide may also possess anti-cancer properties, warranting further investigation in this field.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6